molecular formula C23H30N6O3S B2941223 N-cyclohexyl-3-[5-oxo-1-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide CAS No. 1112308-55-0

N-cyclohexyl-3-[5-oxo-1-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide

Cat. No.: B2941223
CAS No.: 1112308-55-0
M. Wt: 470.59
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Description

N-cyclohexyl-3-[5-oxo-1-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide is a potent, cell-active inhibitor of Protein Arginine Deiminase 4 (PAD4). This enzyme catalyzes the post-translational conversion of arginine residues to citrulline, a process known as citrullination, which plays a critical role in gene regulation through the formation of Neutrophil Extracellular Traps (NETs) and is implicated in the pathophysiology of various autoimmune diseases and cancers. This specific compound was developed and characterized as part of a chemical probe discovery effort, demonstrating high potency and selectivity for PAD4 over other PAD isoforms . Its mechanism of action involves covalent targeting of a key cysteine residue within the enzyme's active site, leading to sustained inhibition. Researchers utilize this molecule to interrogate PAD4 biology in cellular models of rheumatoid arthritis, lupus, and certain malignancies, such as leukemia, where PAD4-mediated NETosis is a driver of disease progression and thrombosis. The compound is defined by its specific IUPAC name and structure, ensuring precise identification for scientific procurement and use . It is supplied for research applications only, providing a critical tool for validating PAD4 as a therapeutic target and for investigating the broader role of citrullination in disease.

Properties

IUPAC Name

N-cyclohexyl-3-[5-oxo-1-[2-oxo-2-(propan-2-ylamino)ethyl]sulfanyl-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N6O3S/c1-15(2)24-20(31)14-33-23-27-26-22-28(13-12-19(30)25-16-8-4-3-5-9-16)21(32)17-10-6-7-11-18(17)29(22)23/h6-7,10-11,15-16H,3-5,8-9,12-14H2,1-2H3,(H,24,31)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSRFLVXCVQHEAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CSC1=NN=C2N1C3=CC=CC=C3C(=O)N2CCC(=O)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-3-[5-oxo-1-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide typically involves multiple stepsCommon reagents used in these reactions include various amines, acids, and coupling agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-3-[5-oxo-1-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

N-cyclohexyl-3-[5-oxo-1-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclohexyl-3-[5-oxo-1-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethyl group in enhances lipophilicity and may improve membrane permeability but could reduce solubility.
  • Side Chain Modifications : Replacement of cyclohexyl with aromatic groups (e.g., 2-methoxyphenylmethyl in ) alters steric bulk and may shift selectivity toward specific protein targets .

Structure-Activity Relationship (SAR) Insights

  • Triazoloquinazolinone Core: This scaffold is critical for binding to ATP pockets in kinases, as seen in structurally related kinase inhibitors .
  • Sulfanyl Linker: The sulfur atom facilitates covalent or non-covalent interactions with cysteine residues or metal ions in enzymatic active sites .
  • Carbamoyl Methyl Group : Derivatives with bulkier aryl groups (e.g., 3-trifluoromethylphenyl in ) exhibit enhanced proteomic interaction signatures in computational platforms like CANDO, suggesting multitargeted behavior .

Bioactivity and Proteomic Profiling

  • Cluster Analysis : Compounds with similar substituents (e.g., methoxyphenyl derivatives in ) cluster together in bioactivity profiles, correlating with shared modes of action such as kinase or protease inhibition .
  • Proteomic Similarity: The CANDO platform predicts that trifluoromethyl-substituted analogues () exhibit divergent proteomic interaction signatures compared to methoxy-substituted derivatives, indicating distinct off-target effects or therapeutic potentials .

Biological Activity

N-cyclohexyl-3-[5-oxo-1-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a triazole and quinazoline scaffold, which are known for their diverse biological activities. The structure can be summarized as follows:

  • Chemical Formula : C₁₈H₂₃N₅O₂S
  • Molecular Weight : 373.48 g/mol

Antiviral Activity

Recent studies have highlighted the antiviral potential of various N-heterocycles, including those structurally similar to our compound. The triazole moiety has been identified as a significant contributor to antiviral activity by interfering with viral replication and entry into host cells. For instance:

  • In vitro Studies : Compounds with similar structures demonstrated efficacy against viruses like HIV and influenza, showcasing the potential of triazole derivatives in antiviral drug development .

Anticancer Activity

The quinazoline framework is recognized for its anticancer properties. Various derivatives have been shown to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.

  • Case Study : A related quinazoline derivative exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating strong anticancer activity .

Enzyme Inhibition

The compound's structure suggests potential as an inhibitor of key enzymes involved in metabolic pathways. For example, certain triazole derivatives have been studied for their ability to modulate enzyme activity related to cancer and inflammation.

  • Research Findings : Inhibitory assays showed that related compounds could effectively inhibit enzymes like cyclooxygenase (COX), which plays a role in inflammatory processes .

Table 1: Summary of Biological Activities

Biological ActivityReferenceObserved Effect
Antiviral Effective against HIV-1 and influenza
Anticancer Low micromolar IC50 values in cancer cell lines
Enzyme Inhibition Inhibition of COX enzymes

Table 2: Structure-Activity Relationship (SAR)

Compound VariantStructure FeaturesBiological Activity
Variant ATriazole + Alkyl substituentsAntiviral
Variant BQuinazoline + Aromatic ringsAnticancer

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